4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate
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Overview
Description
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate is an organic compound that features both nitrophenyl and phenyldiazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate typically involves the esterification of 4-nitrophenol with 4-[(E)-phenyldiazenyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminophenyl 4-[(E)-phenyldiazenyl]benzoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-Nitrophenol and 4-[(E)-phenyldiazenyl]benzoic acid.
Scientific Research Applications
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the ester bond. The phenyldiazenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl benzoate: Lacks the phenyldiazenyl group, making it less versatile in terms of interactions.
4-Aminophenyl 4-[(E)-phenyldiazenyl]benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications
Uniqueness
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate is unique due to the presence of both nitrophenyl and phenyldiazenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
100485-81-2 |
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Molecular Formula |
C19H13N3O4 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-phenyldiazenylbenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(26-18-12-10-17(11-13-18)22(24)25)14-6-8-16(9-7-14)21-20-15-4-2-1-3-5-15/h1-13H |
InChI Key |
XVHQBTRYVKRZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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